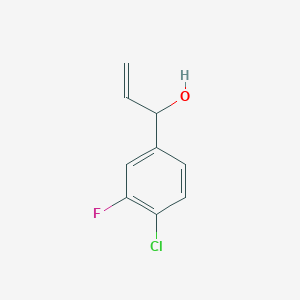
1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a prop-2-en-1-ol moiety
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The 4-chloro-3-fluorobenzaldehyde is reacted with propargyl alcohol in the presence of the base to form the desired product through a nucleophilic addition reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) under appropriate conditions.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-bromo-3-chloro-2-fluorophenyl)prop-2-en-1-ol and 1-(4-chloro-2-fluorophenyl)prop-2-en-1-ol share structural similarities.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring imparts unique chemical properties, making it distinct from other related compounds
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9,12H,1H2 |
InChI Key |
XQWFPQJXOCYESA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















